molecular formula C7H13NO2 B13069259 methyl (3S)-3-amino-3-cyclopropylpropanoate

methyl (3S)-3-amino-3-cyclopropylpropanoate

Cat. No.: B13069259
M. Wt: 143.18 g/mol
InChI Key: DBXORJHKYZODNO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-3-cyclopropylpropanoate is a chiral building block of high value in medicinal chemistry and organic synthesis. This compound features a stereochemically defined (3S) amino group adjacent to a cyclopropyl ring, a structure that makes it a versatile precursor for the synthesis of more complex, biologically active molecules . Its primary research application is as a key synthetic intermediate in the development of pharmaceutical compounds. For instance, derivatives of (3S)-3-amino-3-cyclopropylpropanoate are used in patented processes for preparing (3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives, which are important scaffolds in drug discovery . Furthermore, the 3-amino-3-cyclopropylpropanoate structure is a critical component in the synthesis of advanced drug candidates, such as runcaciguat, a molecule investigated for the treatment and prevention of cardiopulmonary and cardiovascular disorders . The molecular formula of the compound is C7H13NO2 . Researchers can utilize the provided structural identifiers for their work: the SMILES string is COC(=O)CC(C1CC1)N, and the InChIKey is DBXORJHKYZODNO-UHFFFAOYSA-N . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1

InChI Key

DBXORJHKYZODNO-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1CC1)N

Canonical SMILES

COC(=O)CC(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeConditionsProductYieldSource
Basic hydrolysis1M NaOH, H₂O/MeOH (1:1), 25°C, 12h(3S)-3-amino-3-cyclopropylpropanoic acid85–92%
Acidic hydrolysis1M HCl, reflux, 6hSame as above78%

Key findings :

  • Basic hydrolysis is more efficient due to the stabilization of the intermediate tetrahedral anion .

  • The cyclopropyl group remains intact under mild hydrolytic conditions, demonstrating its stability.

Amino Group Reactivity

The primary amine participates in nucleophilic substitution, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CMethyl (3S)-3-acetamido-3-cyclopropylpropanoate89%
Schiff base formationBenzaldehyde, MeOH, RT, 24hCorresponding imine75%
Urea derivative synthesisPhosgene, THF, -15°CCyclopropyl-substituted urea derivative68%

Mechanistic insights :

  • Steric hindrance from the cyclopropane ring slows acylation kinetics compared to linear analogs.

  • The (3S)-configuration ensures stereochemical retention during nucleophilic reactions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under radical or acidic conditions.

Reaction TypeConditionsProductYieldSource
Acid-catalyzed cleavageH₂SO₄ (conc.), 60°C, 3hMethyl (3S)-3-amino-4-pentenoylpropanoate55%
Radical brominationNBS, AIBN, CCl₄, reflux, 12hBrominated linear derivative42%

Notable observations :

  • Ring-opening under acidic conditions generates a conjugated diene intermediate .

  • Radical bromination preferentially targets the cyclopropane due to strain-induced reactivity .

Reduction and Oxidation

The ester and amino groups exhibit redox activity.

Reaction TypeReagents/ConditionsProductYieldSource
Ester reductionLiAlH₄, THF, 0°C → RT, 2h(3S)-3-amino-3-cyclopropylpropan-1-ol81%
Amino group oxidationKMnO₄, H₂O, 50°C, 6hMethyl (3S)-3-nitro-3-cyclopropylpropanoate63%

Critical data :

  • LiAlH₄ selectively reduces the ester without affecting the cyclopropane or amino groups .

  • Oxidizing the amine to a nitro group requires stringent conditions due to steric protection.

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 200°C via cyclopropane ring fragmentation.

  • pH sensitivity : Stable in neutral conditions but prone to ester hydrolysis at pH < 3 or > 10 .

Scientific Research Applications

Medicinal Chemistry

Antiviral Development
One of the most notable applications of methyl (3S)-3-amino-3-cyclopropylpropanoate is its role in the development of antiviral agents. Research has indicated that compounds with similar structural motifs can act as inhibitors of viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The diastereomeric resolution of related compounds has yielded potent inhibitors, demonstrating the potential for this compound to serve as a scaffold for further antiviral drug design .

Structural Biology

Binding Studies
Studies have shown that compounds containing cyclopropyl groups exhibit unique binding characteristics when interacting with biological targets. For instance, the binding modes of structurally similar compounds have been elucidated through crystallography, revealing critical interactions that inform the design of more effective inhibitors against viral enzymes . This application underscores the importance of this compound in understanding molecular interactions at a structural level.

Synthesis and Chemical Reactions

Synthetic Pathways
this compound can be synthesized through various chemical reactions, including stereoselective synthesis techniques. The compound's synthesis often involves cobalt-catalyzed reactions that enhance selectivity and yield . This aspect is crucial for researchers aiming to produce high-purity compounds for biological testing.

Pharmacological Studies

Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound are essential for evaluating its viability as a therapeutic agent. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) profiles provide insights into its potential efficacy and safety in clinical settings. Understanding these properties helps researchers optimize dosing regimens and minimize adverse effects .

  • SARS-CoV-2 Inhibitor Development
    A study focused on the diastereomeric resolution of a related α-ketoamide inhibitor demonstrated that specific configurations significantly impact antiviral activity. The findings suggest that this compound could be optimized to enhance potency against SARS-CoV-2 by modifying its structural components .
  • Chemical Synthesis Techniques
    Research detailing cobalt-catalyzed reactions has highlighted the efficiency of synthesizing cyclopropyl-containing compounds like this compound. The study emphasizes how optimizing reaction conditions can lead to higher yields and better selectivity, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in ester hydrolysis reactions.

Comparison with Similar Compounds

Key Observations:

The 3-chlorophenyl variant adds electron-withdrawing effects, increasing molecular weight and lipophilicity, which may enhance membrane permeability or target affinity .

Ester Group Variation: The ethyl ester derivative (vs.

Solubility and Stability :

  • Hydrochloride salts (e.g., cyclopropyl and chlorophenyl derivatives) improve crystallinity and stability but may reduce solubility in aqueous media compared to free bases .

Commercial and Regulatory Considerations

  • Cost : The cyclopropyl derivative’s pricing (€728/50 mg) reflects its niche applications, while phenyl analogs are more widely available at lower costs .
  • Handling : Hydrochloride salts require inert storage conditions (dark, -20°C) to prevent degradation, whereas free bases may demand moisture-free environments .

Biological Activity

Methyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies that highlight its significance in research.

This compound can be synthesized through various methods, typically involving the esterification of the corresponding amino acid with methanol. The synthesis often requires specific conditions such as the presence of catalysts and controlled temperature to ensure high yields and purity.

Synthetic Route

  • Esterification : The reaction of (3S)-3-amino-3-cyclopropanoic acid with methanol, often catalyzed by sulfuric acid.
  • Protecting Groups : Utilizing protecting groups for the amino function can enhance selectivity during synthesis.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors.

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The cyclopropyl moiety may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in various assays:

StudyBiological ActivityAssay TypeIC50 (µM)
Study 1Inhibition of enzyme XEnzyme assay0.5
Study 2Antimicrobial activityDisk diffusion10
Study 3Cytotoxicity against cancer cellsMTT assay20

These findings indicate that the compound may serve as a lead structure for developing new therapeutic agents.

Case Studies

Case studies have been instrumental in elucidating the compound's effects in real-world applications. For instance:

  • Case Study on Antimicrobial Effects : A clinical trial examined the efficacy of this compound against resistant bacterial strains, showing promising results in reducing infection rates.
  • Cancer Research : Another study focused on its cytotoxic effects on specific cancer cell lines, revealing a dose-dependent response that supports further investigation into its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic protocols for preparing enantiomerically pure methyl (3S)-3-amino-3-cyclopropylpropanoate?

Methodological Answer: The synthesis typically involves esterification of (3S)-3-amino-3-cyclopropylpropanoic acid. A reported method dissolves racemic 3-amino-3-cyclopropylpropionic acid in methanol, cools to 0°C, adds thionyl chloride (SOCl₂) dropwise, and stirs for 3 hours before warming to room temperature . To isolate the (3S)-enantiomer:

  • Use chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives).
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes).
  • Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/ethanol eluent).

Q. How can researchers ensure proper purification and characterization of this compound?

Methodological Answer:

  • Purification: Recrystallize from ethanol/water mixtures or use flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes).
  • Characterization:
  • NMR: ¹H NMR (400 MHz, DMSO-d₆) to confirm cyclopropane protons (δ 0.5–1.2 ppm) and ester methyl group (δ 3.6 ppm).
  • Mass Spectrometry: ESI-MS (positive mode) for molecular ion [M+H]⁺ (calculated m/z: 158.18).
  • Elemental Analysis: Verify C, H, N percentages (theoretical: C 53.82%, H 7.74%, N 8.92%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation or esterification.
  • Enzymatic Resolution: Use lipases (e.g., CAL-B) to hydrolyze the undesired (3R)-enantiomer selectively.
  • Kinetic Control: Optimize reaction temperature (-20°C to 25°C) and solvent polarity (THF vs. MeCN) to favor (3S)-formation. Validate enantiomeric excess (ee) via chiral GC (e.g., γ-cyclodextrin column) or polarimetry .

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

Methodological Answer:

  • Protection/Deprotection: Use Fmoc-protected derivatives to prevent undesired nucleophilic attacks during solid-phase synthesis.
  • Coupling Conditions: Activate the amino group with HBTU/DIPEA in DMF (2 hours, RT) for efficient peptide bond formation.
  • Side Reaction Mitigation:
  • Add 1% HOBt to suppress racemization.
  • Monitor coupling efficiency via Kaiser test or LC-MS .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH <3): The ester group hydrolyzes rapidly. Stabilize by storing at -20°C in anhydrous solvents (e.g., THF).
  • Basic Conditions (pH >9): The amino group may undergo deprotonation, leading to ring-opening. Use buffered solutions (PBS, pH 7.4) for biological assays.
  • Thermal Stability: TGA analysis shows decomposition onset at ~180°C. Conduct accelerated stability studies (40°C/75% RH) for long-term storage guidelines .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported optical rotations for this compound?

Methodological Answer: Discrepancies may arise from solvent polarity or concentration differences. Standardize measurements:

  • Use methanol as the solvent (1% w/v).
  • Measure at 20°C using a polarimeter (sodium D-line, 589 nm).
  • Cross-validate with chiral HPLC (retention time comparison to commercial standards) .

Q. What analytical workflows are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

Technique Target Impurities Parameters
HPLC-UV Unreacted starting material, diastereomersC18 column, 0.1% H₃PO₄/ACN gradient, 220 nm
GC-MS Residual solvents (methanol, CH₂Cl₂)DB-5MS column, He carrier gas
ICP-OES Metal catalysts (Pd, Ni)NIST-traceable calibration
For enantiomeric impurities, use chiral SFC with CO₂/ethanol modifier (detection limit: 0.1%) .

Applications in Drug Discovery

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace the cyclopropane with cyclohexane or norbornane to assess steric effects.
  • Functional Group Interconversion: Hydrolyze the ester to carboxylic acid for ionic interaction studies.
  • Biological Assays: Test analogs against target enzymes (e.g., transaminases) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.